molecular formula C9H15N3O2 B13530178 1-(2-((Tetrahydrofuran-3-yl)oxy)ethyl)-1h-pyrazol-3-amine

1-(2-((Tetrahydrofuran-3-yl)oxy)ethyl)-1h-pyrazol-3-amine

Cat. No.: B13530178
M. Wt: 197.23 g/mol
InChI Key: YOXAWMCQFDJGDQ-UHFFFAOYSA-N
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Description

1-(2-((Tetrahydrofuran-3-yl)oxy)ethyl)-1h-pyrazol-3-amine is an organic compound that features a tetrahydrofuran ring, a pyrazole ring, and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-((Tetrahydrofuran-3-yl)oxy)ethyl)-1h-pyrazol-3-amine typically involves the following steps:

    Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be synthesized through the cyclization of 3,4-dihydroxybutanal in the presence of an acid catalyst.

    Attachment of the Pyrazole Ring: The pyrazole ring can be introduced by reacting the tetrahydrofuran derivative with hydrazine and an appropriate aldehyde or ketone under reflux conditions.

    Introduction of the Amine Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

1-(2-((Tetrahydrofuran-3-yl)oxy)ethyl)-1h-pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amines or ethers.

Scientific Research Applications

1-(2-((Tetrahydrofuran-3-yl)oxy)ethyl)-1h-pyrazol-3-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 1-(2-((Tetrahydrofuran-3-yl)oxy)ethyl)-1h-pyrazol-3-amine involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

    1-(2-((Tetrahydrofuran-2-yl)oxy)ethyl)-1h-pyrazol-3-amine: Similar structure but with a different position of the tetrahydrofuran ring.

    1-(2-((Tetrahydrofuran-3-yl)oxy)ethyl)-1h-pyrazol-4-amine: Similar structure but with a different position of the amine group.

Uniqueness

1-(2-((Tetrahydrofuran-3-yl)oxy)ethyl)-1h-pyrazol-3-amine is unique due to its specific arrangement of functional groups, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H15N3O2

Molecular Weight

197.23 g/mol

IUPAC Name

1-[2-(oxolan-3-yloxy)ethyl]pyrazol-3-amine

InChI

InChI=1S/C9H15N3O2/c10-9-1-3-12(11-9)4-6-14-8-2-5-13-7-8/h1,3,8H,2,4-7H2,(H2,10,11)

InChI Key

YOXAWMCQFDJGDQ-UHFFFAOYSA-N

Canonical SMILES

C1COCC1OCCN2C=CC(=N2)N

Origin of Product

United States

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